1-(2-Methoxy-5-nitrophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-3-2-8(13(14)15)6-9(10)12-5-4-11-7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWBFZMJXEMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500819 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-63-5 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 1 2 Methoxy 5 Nitrophenyl 1h Imidazole Analogues
Design Principles for Modulating Biological Activity within the 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole Series
The design of biologically active molecules based on the this compound scaffold is guided by several established principles aimed at optimizing interactions with biological targets. Research on related imidazole (B134444) and benzimidazole (B57391) derivatives highlights that the type, number, and position of substituents on both the imidazole and the phenyl rings are critical determinants of biological activity. mdpi.com
A primary design strategy involves the modification of substituents on the phenyl ring. For instance, the introduction of various functional groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. Studies on similar heterocyclic compounds show that hydrophilic substituents like hydroxyl groups can enhance activity in certain contexts. jmchemsci.com Conversely, the addition of bulky and lipophilic groups at specific positions can also lead to an increase in biological potency. jmchemsci.com
Another key design principle focuses on substitutions at the imidazole core. The imidazole ring itself is an amphoteric structure, capable of acting as both an acid and a base, which is a crucial feature for forming interactions within biological systems. chemijournal.com Modifications to this core, or the introduction of substituents at available positions, can fine-tune these properties. For example, in a series of benzimidazole derivatives, N-methyl substitution was shown to yield compounds with significant selective antiproliferative activity. mdpi.com
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For the this compound scaffold, several key features are considered crucial for its activity based on studies of analogous compounds.
The nitroimidazole moiety is a well-established pharmacophore, particularly in the context of antimicrobial and antitubercular agents. The nitro group is often essential for the compound's mechanism of action, which can involve bioreduction under hypoxic conditions to generate reactive nitrogen species. nih.gov The position of the nitro group (e.g., 4- or 5-nitroimidazoles) is a critical determinant of the spectrum of activity, distinguishing between aerobic and anaerobic effects. nih.gov
The imidazole ring itself is a core pharmacophoric element. Its nitrogen atoms can participate in crucial hydrogen bonding interactions with amino acid residues in a protein's active site. For instance, in inhibitors of p38 MAP kinase, the nitrogen of a pyridinyl ring (structurally related to the imidazole) forms a critical hydrogen bond with the amide NH of a methionine residue, which is necessary for inhibitory activity. nih.gov
A summary of potential key pharmacophoric features is presented in the table below.
| Feature | Potential Role in Biological Activity |
| Nitro Group | Essential for certain biological activities through bioreduction; position influences the spectrum of activity. nih.gov |
| Imidazole Core | Acts as a scaffold; nitrogen atoms can serve as key hydrogen bond acceptors or donors in interactions with target proteins. chemijournal.comnih.gov |
| Methoxy (B1213986) Group | Functions as a hydrogen bond acceptor; modulates the electronic properties and lipophilicity of the phenyl ring. mdpi.comjmchemsci.com |
| Aromatic Phenyl Ring | Participates in hydrophobic and π-stacking interactions within the binding site of a target protein. |
| Relative Substituent Positions | The ortho- and meta-positioning of the methoxy and nitro groups creates a specific electronic and steric profile that is key for target recognition. |
Impact of Nitro and Methoxy Group Positions on Structure-Activity Relationships
The specific placement of the nitro and methoxy groups on the phenyl ring of 1-phenyl-1H-imidazole derivatives has a profound impact on their biological activity. SAR studies on related compound classes demonstrate that even minor changes in substituent position can lead to significant variations in potency and selectivity.
The position of the nitro group is particularly critical. In the broader class of nitroimidazoles, a distinction is made between 4-nitro and 5-nitroimidazoles. For example, 4-nitroimidazoles like PA-824 exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic microbes. nih.gov This highlights that the electronic environment and accessibility of the nitro group for enzymatic reduction are highly dependent on its position on the imidazole ring, which in turn is influenced by the connecting phenyl ring. For the title compound, the nitro group is on the phenyl ring at position 5, which, along with the methoxy group at position 2, creates a specific electron-withdrawing and donating pattern that defines its interaction capabilities.
The location of the methoxy group also plays a significant role. Studies on benzimidazole derivatives have shown that the presence and position of methoxy and hydroxy groups on the phenyl ring strongly influence antiproliferative and antioxidant activities. mdpi.com In some series, hydrophilic substituents like methoxy and hydroxyl groups at certain positions on a phenyl ring attached to an imidazolone (B8795221) core were found to enhance biological activity. jmchemsci.com The 2-methoxy substitution in "this compound" places this group ortho to the point of attachment to the imidazole ring. This positioning can enforce a specific conformational preference (a twist) between the phenyl and imidazole rings due to steric hindrance, which can be a crucial factor for fitting into a specific protein binding pocket.
The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group establishes a distinct electronic distribution across the phenyl ring. This dipole moment and the specific pattern of partial charges are key features for molecular recognition by a biological target. Shifting the methoxy group to a different position (e.g., para to the nitro group) would significantly alter this electronic profile and, consequently, the biological activity. Similarly, moving the nitro group would change the molecule's reduction potential and its ability to act as a bioreductive prodrug. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For derivatives of this compound, QSAR studies would be instrumental in predicting the activity of new, unsynthesized analogues, thereby guiding rational drug design.
A typical QSAR study involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), thermodynamic, or topological, among others. biointerfaceresearch.com
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (kNN), are then employed to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net The goal is to generate a predictive equation of the form:
Activity = f(descriptor₁, descriptor₂, ...)
The robustness and predictive power of the QSAR model are evaluated through rigorous internal and external validation techniques. nih.gov A statistically significant model can provide valuable insights into the structural requirements for activity. For instance, a QSAR model for a series of 5-oxo-imidazoline derivatives revealed that substituting a bulky and lipophilic group at a specific position increased activity, while hydrophilic substituents like methoxy and hydroxyl at another position also improved potency. jmchemsci.com
Stereochemical Influences on Activity (if applicable to chiral derivatives)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant influence on biological activity, particularly when a compound is chiral. A chiral molecule is one that is non-superimposable on its mirror image, with the two mirror images being called enantiomers. While this compound itself is not chiral, the introduction of a chiral center through substitution could lead to derivatives where stereochemistry becomes a critical factor.
For instance, if a substituent introduced on the imidazole or phenyl portion of the molecule contains a stereocenter, the resulting compound would exist as a pair of enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological activities, potencies, and metabolic profiles. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, one enantiomer may fit into a binding site much more effectively than the other, in a manner analogous to a left hand fitting into a left-handed glove but not a right-handed one.
A relevant example from the broader class of nitroimidazoles is PA-824, which is a single enantiomer ((S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b] mdpi.comchemijournal.comoxazine). nih.gov The specific stereochemistry at the chiral center of its bicyclic system is crucial for its antitubercular activity. It is highly likely that its corresponding enantiomer would display significantly lower or no activity.
Therefore, if chiral derivatives of this compound were to be synthesized, it would be imperative to separate the enantiomers and test their biological activity independently. This process would determine if the activity resides primarily in one enantiomer (eutomer) while the other is less active or inactive (distomer). Such studies are fundamental to understanding the precise three-dimensional pharmacophore and optimizing the therapeutic potential of the compound series.
Molecular Mechanisms and Biological Target Interactions of 1 2 Methoxy 5 Nitrophenyl 1h Imidazole
Identification and Validation of Molecular Targets for 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole
The imidazole (B134444) ring and its substituted derivatives are known to interact with a variety of molecular targets, primarily enzymes and receptors. The presence of the methoxy (B1213986) and nitro groups on the phenyl ring of this compound is expected to significantly influence its binding affinity and selectivity towards these targets.
The imidazole nucleus is a common feature in many enzyme inhibitors. Research on related compounds suggests that this compound could exhibit inhibitory activity against several enzymes.
Cyclooxygenase-2 (COX-2): A number of imidazole-based compounds have been investigated as selective COX-2 inhibitors. For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives showed selective COX-2 inhibitory activity. nih.gov The selectivity is often attributed to the ability of the imidazole scaffold to fit into the catalytic pocket of the COX-2 enzyme. nih.gov Molecular docking studies have shown that imidazole derivatives can establish effective hydrogen bonding with key residues like Arg513 in the COX-2 active site. nih.gov
γ-secretase: Imidazole-based compounds have been identified as modulators of γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.gov These modulators are thought to bind at the enzyme-substrate interface, leading to allosteric rearrangements and stabilization of the enzyme-substrate interaction. nih.gov This interaction promotes the generation of shorter, less amyloidogenic Aβ peptides. nih.gov
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for gout. mdpi.com Several synthetic heterocyclic derivatives, including those with an imidazole core, have been explored as xanthine oxidase inhibitors. researchgate.net For example, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives demonstrated potent xanthine oxidase inhibitory activity, with some compounds showing mixed-type inhibition. nih.govnih.gov
Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a primary strategy for the treatment of Alzheimer's disease. researchgate.net Recently, new 5-nitroimidazole derivatives were designed and synthesized, demonstrating significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the synthesized compounds exhibited dual inhibition with a very low inhibition constant (Ki) against AChE. nih.gov
Dengue Protease: The Dengue virus NS2B-NS3 protease is essential for viral replication, making it a viable target for antiviral drug development. researchgate.net Imidazole-containing compounds have been investigated as potential inhibitors of this enzyme. nih.gov Computational studies have suggested that N-heterocyclic compounds linked to nitrophenyl rings can exhibit inhibitory activity against the DENV2 NS2B-NS3 protease. nih.gov
The inhibitory activities of some representative imidazole derivatives against these enzymes are summarized in the table below.
| Enzyme | Imidazole Derivative Class | IC50 / Ki | Reference |
| COX-2 | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | IC50: 0.71 µM | nih.gov |
| Xanthine Oxidase | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative | IC50: 0.003 µM | nih.govnih.gov |
| Acetylcholinesterase | 5-nitroimidazole derivative | Ki: 0.024 nM | nih.gov |
| Dengue Protease | N-heterocyclic dimer with 3-nitrophenyl | IC50: 29.41 µM | nih.gov |
While specific receptor binding profile data for this compound is not available, related imidazole derivatives have been shown to interact with various receptors, particularly receptor tyrosine kinases (RTKs).
Epidermal Growth Factor Receptor (EGFR): Imidazole-based compounds have been designed as EGFR inhibitors. nih.gov Computational and in vitro studies have shown that these compounds can bind to the ATP binding domain of EGFR, leading to the inhibition of its enzymatic activity and subsequent antiproliferative effects on cancer cells. nih.gov
Other Receptor Tyrosine Kinases: Imidazopyridine derivatives have been found to inhibit other RTKs, such as c-Met, which are often aberrantly activated in cancer. nih.gov These compounds can block the phosphorylation of the receptor and inhibit cell growth in three-dimensional spheroid cultures. nih.gov
Molecular docking and other computational studies have been instrumental in understanding the interaction of imidazole derivatives with their protein targets. These analyses reveal key binding modes and interactions that contribute to their biological activity.
For xanthine oxidase inhibitors , docking studies have shown that imidazole derivatives can fit into the active site of the enzyme. nih.govnih.gov In the case of COX-2 inhibitors , the methylsulfonyl and sulfonamide groups of imidazole derivatives have been observed to form hydrogen bonds with residues like Arg513, and the phenyl ring can engage in lipophilic interactions within the active site. nih.gov For γ-secretase modulators , analyses suggest that the imidazole moiety occupies a specific sub-pocket at the enzyme-substrate interface, triggering allosteric changes. nih.gov With Dengue protease inhibitors , pharmacophore modeling has identified key structural features, including the nitrophenyl group, that are important for binding. nih.gov
Cellular Pathway Modulation by this compound
The interaction of a compound with its molecular targets ultimately leads to the modulation of various cellular pathways. Based on the known targets of related imidazole compounds, this compound could potentially influence several signaling and gene expression pathways.
Many cellular processes are regulated by complex signal transduction pathways, and their modulation is a key mechanism of drug action. nih.gov Imidazole derivatives have been shown to interfere with several important signaling cascades.
The inhibition of receptor tyrosine kinases like EGFR by imidazole compounds directly impacts downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. nih.gov These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. researchgate.net
The modulation of γ-secretase activity can influence Notch signaling, as Notch is another substrate for this enzyme. This highlights the potential for off-target effects and the need for selective modulators.
The modulation of signal transduction pathways often culminates in changes in gene expression. Pyrrole-imidazole (Py-Im) polyamides, which share the imidazole ring, are a class of small molecules that can be designed to bind to specific DNA sequences and regulate gene expression. researchgate.net These molecules can act as potent inhibitors of protein-DNA interactions and have been shown to down-regulate target genes in cultured cells. researchgate.net While this compound is not a polyamide, this demonstrates the potential of the imidazole scaffold to be incorporated into molecules that can directly influence gene expression.
Furthermore, by inhibiting signaling pathways that lead to the activation of transcription factors such as NF-κB and AP-1, imidazole derivatives can indirectly regulate the expression of genes involved in inflammation, angiogenesis, and tumor progression. researchgate.net
Mechanistic Insights from Biochemical and Cellular Assays
While specific assays for this compound are not documented in the available literature, the functional groups present—a nitrophenyl group and an imidazole ring—suggest several potential avenues for investigation through established biochemical and cellular assay techniques. These assays are crucial for elucidating the mechanism of action of new chemical entities.
Biochemical Assays: These in vitro assays are designed to investigate the interaction of a compound with a specific molecular target, such as an enzyme or receptor, in a controlled environment. For a compound like this compound, a primary area of investigation would be its potential as an enzyme inhibitor. Given that many imidazole-containing compounds exhibit anticancer properties, a logical starting point would be to screen it against kinases, a family of enzymes often implicated in cancer progression. nih.gov
A typical biochemical assay to determine kinase inhibition would involve incubating the kinase, its substrate (often a peptide), and ATP (the phosphate (B84403) donor) with varying concentrations of the test compound. The level of substrate phosphorylation, which indicates enzyme activity, can then be measured using techniques such as radioactivity (if using ³²P-labeled ATP), fluorescence, or luminescence. The results would allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Cellular Assays: These assays are performed on living cells and provide insights into a compound's effects within a more complex biological system. They can assess a range of cellular processes, including proliferation, viability, apoptosis (programmed cell death), and cell cycle progression.
For instance, an antiproliferative assay, such as the MTT or SRB assay, would be fundamental. In these assays, cancer cell lines would be treated with this compound. The assay measures the metabolic activity or total protein content, respectively, which correlates with the number of viable cells. A reduction in these measures would indicate that the compound inhibits cell growth or is cytotoxic.
To further understand the mechanism, a cell cycle analysis using flow cytometry could be employed. This would reveal if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, G2, or M), which can provide clues about the molecular target. For example, compounds that interfere with DNA synthesis might cause an S-phase arrest, while those affecting microtubule dynamics often lead to a G2/M arrest. mdpi.com
An apoptosis assay, also often conducted using flow cytometry with reagents like Annexin V and propidium (B1200493) iodide, could determine if the compound induces programmed cell death. Many effective anticancer agents function by triggering apoptosis in cancer cells.
The table below outlines hypothetical, yet standard, assays that would be employed to investigate the mechanistic properties of this compound.
| Assay Type | Purpose | Potential Readout/Endpoint | Example Application for this compound |
| Biochemical | |||
| Kinase Inhibition | To determine if the compound inhibits the activity of specific kinases. | IC₅₀ value (concentration at which 50% of enzyme activity is inhibited). | Screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, B-Raf) to identify potential targets. |
| Topoisomerase Assay | To assess if the compound interferes with the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. nih.gov | Inhibition of DNA relaxation or decatenation. | Investigating potential as a topoisomerase poison, a mechanism of action for several established chemotherapy drugs. |
| Cellular | |||
| Antiproliferative | To measure the effect of the compound on the growth and viability of cancer cells. | GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability). | Testing against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine the spectrum of activity. A study on 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives showed potent antiproliferative activity. nih.gov |
| Cell Cycle Analysis | To determine the effect of the compound on the progression of cells through the different phases of the cell cycle. | Percentage of cells in G1, S, and G2/M phases. | Identifying if the compound induces cell cycle arrest at a specific checkpoint, which is a hallmark of many anticancer drugs. |
| Apoptosis Assay | To determine if the compound induces programmed cell death in cancer cells. | Percentage of apoptotic cells (early and late). | Confirming if the antiproliferative effect is due to the induction of apoptosis. |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for this compound
In the absence of a known biological target for this compound, both SBDD and LBDD represent powerful computational strategies that could be hypothetically applied to guide its development as a therapeutic agent. emanresearch.orgnih.govtaylorandfrancis.com
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. emanresearch.org If a specific target for this compound were identified through biochemical assays, SBDD could be employed to optimize its binding affinity and selectivity.
The process would begin with obtaining the 3D structure of the target, either through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational techniques such as homology modeling if the structure of a similar protein is known.
Molecular docking simulations would then be performed to predict the most likely binding pose of this compound within the active site of the target. These simulations use scoring functions to estimate the binding affinity. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein's amino acid residues.
This information is invaluable for lead optimization. For example, if the methoxy group (–OCH₃) is in a sterically hindered region, it could be replaced with a smaller group. Conversely, if the nitro group (–NO₂) is not forming any favorable interactions, it could be substituted with other functional groups (e.g., an amino or cyano group) to potentially form new hydrogen bonds and improve potency. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Ligand-Based Drug Design (LBDD): This approach is utilized when the 3D structure of the biological target is unknown, but a set of molecules (ligands) that bind to the target have been identified. emanresearch.org If a series of imidazole derivatives with varying activity were synthesized, LBDD methods could be used to build a model that predicts the activity of new, unsynthesized compounds.
One common LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. A QSAR model is a mathematical equation that relates the biological activity of a set of compounds to their physicochemical properties or structural features (descriptors). These descriptors can include parameters like molecular weight, lipophilicity (logP), and various electronic and steric properties. A statistically valid QSAR model can then be used to predict the activity of novel analogs of this compound before they are synthesized, thereby prioritizing the most promising candidates and saving time and resources.
Another LBDD method is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for a molecule's biological activity. By aligning a set of active compounds, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases to identify new and structurally diverse compounds that are likely to be active.
The table below summarizes how these computational design strategies could be applied to this compound.
| Design Approach | Prerequisite | Methodology | Outcome for this compound |
| SBDD | 3D structure of the biological target is known. | Molecular Docking: Predicts the binding pose and affinity of the compound in the target's active site. De Novo Design: Designs novel molecules that fit the active site from scratch. nih.gov | If a target kinase is identified, docking could reveal key interactions. For example, the imidazole nitrogen might act as a hydrogen bond acceptor with a backbone amide in the kinase hinge region. This would guide modifications to the phenyl ring to enhance interactions with other parts of the binding pocket. |
| LBDD | A set of active and inactive molecules with a common scaffold is available, but the target structure is unknown. | QSAR: Develops a statistical model correlating molecular descriptors with biological activity. researchgate.netPharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for activity. | A QSAR study on a series of nitrophenyl-imidazole analogs could reveal, for instance, that electron-withdrawing groups at the 5-position of the phenyl ring and a certain degree of lipophilicity are positively correlated with activity. This would guide the design of more potent analogs. A pharmacophore model could highlight the importance of the relative positions of the nitro group, methoxy group, and imidazole ring for biological activity. |
Computational and Theoretical Investigations of 1 2 Methoxy 5 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations on 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole
No published studies were found that performed quantum chemical calculations, including electronic structure and reactivity predictions or conformation analysis, specifically for this compound.
There is no available data from quantum chemical calculations that would describe the electronic structure (such as HOMO-LUMO energy gaps or molecular electrostatic potential maps) or predict the chemical reactivity of this compound.
Specific conformational analysis studies for this compound are not present in the reviewed scientific literature.
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
There are no specific molecular docking or molecular dynamics simulation studies that have been reported for this compound against any biological targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound and its Analogues
No literature is available that details the in silico prediction of ADME properties for this compound or its close analogues.
Machine Learning and Artificial Intelligence Applications in this compound Research
While machine learning and artificial intelligence are increasingly applied in drug discovery and computational chemistry, no specific applications of these technologies in research concerning this compound have been documented. biomedres.usnih.govresearchgate.netacs.orgnih.gov
Based on a comprehensive search of available scientific literature, there is no specific preclinical data available for the compound This compound . The requested article cannot be generated as no research findings on the anti-proliferative, antimicrobial, anti-inflammatory, or other pharmacological activities for this exact molecule have been published.
Generating an article by extrapolating from related but structurally distinct compounds would be scientifically inaccurate and would violate the core requirement to focus solely on the specified molecule. Scientific research on the biological activity of this particular compound appears to be absent from the public domain.
Pre Clinical Biological Activity Profiling of 1 2 Methoxy 5 Nitrophenyl 1h Imidazole
In Vivo Efficacy Assessment of 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole in Animal Models of Disease (focus on pharmacological effects and biomarkers)
Biomarker Analysis and Pharmacodynamic Endpoints
The preclinical evaluation of novel therapeutic agents like this compound necessitates a robust biomarker strategy to understand its mechanism of action and to identify patient populations most likely to respond. Given its structural features, particularly the presence of a nitroaromatic group, the biomarker and pharmacodynamic studies for this compound are logically centered around the theme of hypoxia-activated prodrugs. frontiersin.orgmdpi.com Nitroaromatic compounds are often bioreductively activated under hypoxic conditions, a common feature of solid tumors, to exert their cytotoxic effects. frontiersin.orgnih.gov
Biomarker Analysis
The identification of predictive biomarkers is crucial for the clinical development of hypoxia-activated therapies. For a compound like this compound, biomarker analysis would focus on assessing the level of hypoxia within tumors, as this is the primary determinant of drug activation. nih.govresearchgate.net Tumors with significant hypoxic fractions are more likely to respond to such agents.
Key Biomarker Categories for Patient Stratification:
Tumor Hypoxia Markers: Direct and indirect measurements of low oxygen levels in the tumor microenvironment are paramount. These markers help in stratifying patient populations for clinical trials, enriching for those with hypoxic tumors who are most likely to benefit. nih.govresearchgate.net The failure of some clinical trials with hypoxia-activated prodrugs has been attributed to the lack of patient stratification based on tumor hypoxia status. nih.govresearchgate.net
Reductase Enzyme Levels: The activation of nitroaromatic prodrugs is catalyzed by one-electron reductases, such as cytochrome P450 oxidoreductase (POR). frontiersin.org The expression and activity levels of these enzymes in tumor tissue could serve as a predictive biomarker for the extent of drug activation.
Table 1: Potential Predictive Biomarkers for this compound
| Biomarker Category | Specific Marker | Rationale |
| Tumor Hypoxia | Pimonidazole (B1677889) Adducts | Immunohistochemical detection of pimonidazole binding indicates hypoxic regions in tumors. |
| EF5 Binding | A 2-nitroimidazole (B3424786) compound that binds to hypoxic cells and can be detected by specific antibodies, serving as a marker for hypoxia stratification. frontiersin.org | |
| Carbonic Anhydrase IX (CA-IX) | A protein upregulated by HIF-1α in response to hypoxia, detectable by immunohistochemistry. | |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | A key transcription factor that mediates cellular responses to hypoxia. Its stabilization is a hallmark of hypoxic cells. nih.gov | |
| Reductase Enzymes | Cytochrome P450 Reductase (POR) | A key enzyme involved in the one-electron reduction and activation of many nitroaromatic prodrugs. frontiersin.org |
Pharmacodynamic Endpoints
Pharmacodynamic (PD) endpoints are essential to confirm that the drug is engaging its target and eliciting the expected biological response in preclinical models. For this compound, PD studies would aim to demonstrate hypoxia-selective activation and downstream cellular consequences.
Key Pharmacodynamic Readouts:
Drug-Protein Adducts: Following bioreductive activation, the resulting reactive intermediates can form covalent adducts with cellular macromolecules, primarily proteins. nih.gov The detection of these adducts specifically in hypoxic tissues would serve as a direct measure of drug activation.
DNA Damage Markers: A common mechanism of action for activated nitroimidazoles is the induction of DNA damage. nih.govnih.gov Monitoring markers of DNA damage provides a quantitative measure of the drug's cytotoxic effect.
Cell Cycle Arrest and Apoptosis: The cellular response to DNA damage often involves the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis). Analyzing these endpoints can confirm the downstream functional consequences of drug activity. nih.gov
Table 2: Potential Pharmacodynamic Endpoints for this compound
| Endpoint Category | Specific Marker/Assay | Rationale |
| Drug Activation | Mass Spectrometry-based detection of drug adducts | Directly confirms the hypoxia-dependent covalent binding of the activated drug to cellular proteins. nih.gov |
| Target Engagement (DNA Damage) | γH2AX Foci Formation | Phosphorylation of histone H2AX is an early indicator of DNA double-strand breaks, a form of damage induced by some hypoxia-activated prodrugs. nih.gov |
| Comet Assay | Measures DNA strand breaks at the single-cell level. | |
| Downstream Cellular Effects | Cell Cycle Analysis (Flow Cytometry) | To assess for S-phase arrest, which is a common response to DNA replication stress induced by DNA damaging agents. nih.gov |
| Apoptosis Assays (e.g., Annexin V staining, Caspase activation) | To quantify the induction of programmed cell death in response to drug treatment. | |
| Inhibition of Hypoxia-Inducible Gene Expression | To determine if the compound can modulate the hypoxic response itself. |
Metabolism and Biotransformation Pathways of 1 2 Methoxy 5 Nitrophenyl 1h Imidazole Pre Clinical
In Vitro Metabolic Stability Studies of 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole (e.g., in Liver Microsomes, Hepatocytes)
Information regarding the in vitro metabolic stability of this compound in hepatic models such as liver microsomes or hepatocytes is not available in published scientific literature. These studies are fundamental in pre-clinical drug development to predict the intrinsic clearance of a compound. The process involves incubating the compound with liver fractions (microsomes or hepatocytes) and monitoring its disappearance over time.
Typically, the results of such studies are presented in a data table format, as shown in the hypothetical example below for a generic compound.
Hypothetical Data Table: In Vitro Metabolic Stability
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
| Mouse Liver Microsomes | Data not available | Data not available |
| Human Hepatocytes | Data not available | Data not available |
| Rat Hepatocytes | Data not available | Data not available |
Without experimental data, it is not possible to assess the metabolic stability of this compound.
Identification of Major Metabolites and Biotransformation Enzymes
There are no published studies that have identified the major metabolites of this compound or the specific biotransformation enzymes responsible for its metabolism. The identification of metabolites is crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic byproducts.
This process generally involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). Further studies with specific recombinant cytochrome P450 (CYP) enzymes are then used to pinpoint the key enzymes involved in the metabolic pathways.
Based on the structure of this compound, several metabolic reactions could be anticipated, including:
Nitroreduction: The nitro group is susceptible to reduction, potentially forming amino metabolites. This is a common pathway for nitroaromatic compounds and can be mediated by both gut microflora and hepatic enzymes like cytochrome P450 reductases.
O-Demethylation: The methoxy (B1213986) group on the phenyl ring could undergo O-demethylation to form a phenolic metabolite. This reaction is frequently catalyzed by CYP enzymes, notably members of the CYP2D and CYP3A families.
Hydroxylation: Oxidation of the imidazole (B134444) or phenyl ring could lead to the formation of hydroxylated metabolites.
Conjugation: The resulting metabolites, particularly those with hydroxyl or amino groups, would be likely candidates for phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
However, without experimental validation, these remain hypothetical pathways.
Metabolic Pathways of this compound in Animal Models
A summary of potential, though unconfirmed, metabolic pathways is presented in the hypothetical table below.
Hypothetical Data Table: Potential Metabolic Pathways
| Putative Metabolite | Proposed Metabolic Reaction |
| 1-(5-Amino-2-methoxyphenyl)-1H-imidazole | Nitroreduction |
| 1-(2-Hydroxy-5-nitrophenyl)-1H-imidazole | O-Demethylation |
| Hydroxylated derivatives | Aromatic or aliphatic hydroxylation |
| Glucuronide/Sulfate conjugates | Phase II conjugation |
It is important to reiterate that the information presented in the tables above is purely illustrative of how such data would be presented and is not based on experimental results for this compound.
Future Directions and Translational Prospects for 1 2 Methoxy 5 Nitrophenyl 1h Imidazole Research
Development of Novel 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole Derivatives for Specific Biological Applications
The future of this compound in medicinal chemistry hinges on the strategic synthesis of new derivatives to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. The existing scaffold can be systematically modified at several positions to explore a wide chemical space and optimize for desired activities.
Key synthetic strategies for derivatization include:
Modification of the Phenyl Ring: The methoxy (B1213986) and nitro groups on the phenyl ring are primary sites for modification. Altering the position and nature of the electron-withdrawing nitro group can modulate the reductive activation potential, a key step in the mechanism of action for many nitroaromatic drugs. scielo.br Replacing the methoxy group with other electron-donating or -withdrawing groups could influence the compound's electronic properties and binding interactions with biological targets.
Substitution on the Imidazole (B134444) Ring: The imidazole ring itself offers positions for substitution that can significantly impact biological activity. nih.gov Alkylation or arylation at the nitrogen atoms or substitution at the carbon positions can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with enzymes or receptors. mdpi.com
Introduction of Bioactive Moieties: Hybrid molecules can be created by linking the this compound scaffold to other known pharmacophores. This approach aims to develop multifunctional agents, for instance, by combining the potential antimicrobial properties of the nitroimidazole core with an anti-inflammatory agent. nih.gov
The following interactive data table outlines potential novel derivatives and their hypothetical biological applications based on the known activities of similar nitroimidazole compounds.
| Derivative Class | Structural Modification | Hypothetical Biological Application | Rationale based on Similar Compounds |
| Antimicrobial Agents | Introduction of a thiosemicarbazide (B42300) or hydrazone moiety to the imidazole ring. | Broad-spectrum antibacterial or antifungal agents. | Thiosemicarbazide and hydrazone derivatives of imidazoles have shown significant antimicrobial activity. nih.gov |
| Anticancer Agents | Substitution with a phenyl or substituted phenyl group at the 2-position of the imidazole ring. | Hypoxia-activated prodrugs for solid tumors. | The nitro group can be reduced in hypoxic tumor environments to release cytotoxic species. nih.gov |
| Anti-inflammatory Agents | Coupling with known anti-inflammatory pharmacophores like chalcones. | Dual-action anti-inflammatory and antimicrobial agents. | Hybrid molecules incorporating imidazole have demonstrated both anti-inflammatory and antimicrobial properties. nih.gov |
| Antiparasitic Agents | Modification of the nitro group position and introduction of a side chain at the imidazole nitrogen. | Treatment for diseases like leishmaniasis or trypanosomiasis. | Nitroimidazoles such as benznidazole (B1666585) and fexinidazole (B1672616) are used to treat parasitic infections. nih.govresearchgate.net |
Further research into these derivatives will necessitate comprehensive screening to validate their biological activities and establish structure-activity relationships (SAR).
Integration of Omics Technologies in this compound Research
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to dissect the complex biological effects of this compound and its derivatives. mdpi.com Integrating these approaches can provide a holistic understanding of the compound's mechanism of action, identify biomarkers for its effects, and uncover novel therapeutic applications.
Genomics and Transcriptomics: These technologies can be employed to identify the genes and pathways that are modulated by the compound. For instance, in the context of antimicrobial research, RNA sequencing (RNA-Seq) of treated pathogens could reveal the specific cellular processes that are disrupted, such as DNA replication, cell wall synthesis, or protein synthesis. mdpi.com This information is crucial for understanding the mechanism of resistance and for the rational design of more effective derivatives.
Proteomics: Proteomic studies can identify the direct protein targets of this compound. Techniques like activity-based protein profiling (ABPP) can be used to discover covalent interactions between the activated nitroimidazole and its protein targets, which is a common mechanism for this class of compounds. acs.org
Metabolomics: By analyzing the changes in the cellular metabolome upon treatment with the compound, researchers can gain insights into the metabolic pathways that are affected. This is particularly relevant for understanding the off-target effects and potential toxicities associated with the nitro group, which is known to undergo metabolic reduction to reactive intermediates. researchgate.net
The integrated analysis of multi-omics data can help construct comprehensive models of the drug's interaction with biological systems, accelerating the translation of promising compounds from the laboratory to clinical settings.
Advanced Chemical Biology Tools Derived from this compound
The unique chemical properties of the this compound scaffold make it an attractive starting point for the development of advanced chemical biology tools. These tools can be used to probe biological processes with high specificity and temporal resolution.
Fluorescent Probes and Chemosensors: The imidazole moiety is a known component of fluorescent chemosensors. acs.org By conjugating the this compound core with a fluorophore, it may be possible to develop probes that report on specific biological events. For example, the nitro group's sensitivity to the cellular redox environment could be harnessed to create fluorescent probes for imaging hypoxia in cancer cells. The reduction of the nitro group could trigger a change in the fluorescence properties of the molecule.
Photo-activatable Compounds: Nitroaromatic compounds can exhibit interesting photochemical properties, including the ability to release nitric oxide upon photoirradiation. rsc.org This opens up the possibility of designing photo-caged derivatives of this compound that can release a bioactive molecule or the parent compound itself in a spatially and temporally controlled manner using light.
Molecularly Imprinted Polymers (MIPs): The scaffold of this compound could be used as a template for the synthesis of molecularly imprinted polymers. These polymers would have tailor-made binding sites for the selective recognition and extraction of the compound and its metabolites from complex biological samples, which would be invaluable for pharmacokinetic and metabolism studies. nih.gov
The development of such chemical biology tools would not only advance our understanding of the biological activities of this compound but also provide new reagents for broader biological research.
Challenges and Opportunities in the Academic Research of this compound
While the future prospects for this compound research are promising, several challenges must be addressed. These challenges, however, also present significant opportunities for academic research to make impactful contributions.
| Challenge | Opportunity |
| Toxicity of the Nitro Group | The nitro group is often associated with mutagenicity and genotoxicity, which can be a major hurdle in drug development. scielo.bracs.org |
| Drug Resistance | The emergence of resistance to antimicrobial agents is a global health crisis. researchgate.net Any new antimicrobial candidate based on the this compound scaffold will likely face the challenge of resistance development. |
| High Cost and Long Timelines of Drug Discovery | The traditional path of drug discovery is notoriously long, expensive, and has a high attrition rate. nih.govcas.org |
| Poorly Understood Mechanisms of Action | For many bioactive compounds, the precise molecular mechanism of action remains unclear. |
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | DMF | 65 | >95% | |
| Pd-Catalyzed Coupling | Pd(OAc)₂ | DMSO | 78 | >98% |
How can researchers resolve conflicting biological activity data for this compound analogs?
Basic Biological Evaluation
Initial antimicrobial screening (e.g., MIC assays) may show variability due to differences in bacterial strains or assay protocols. For example, imidazole derivatives with nitro groups often exhibit MIC values ranging from 16–32 µg/mL against Gram-positive bacteria .
Q. Advanced Analysis of Data Contradictions
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, tert-butyl) to the imidazole or aryl ring to assess electronic/steric effects on activity .
- Metabolic Stability : Use liver microsome assays to determine if conflicting data arise from compound degradation .
- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding to proposed targets (e.g., bacterial enzymes).
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Modification | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 5-Nitroimidazole + Chloroethyl | 16 | S. aureus | |
| 5-Nitroimidazole + Trifluoromethyl | 32 | E. coli |
What advanced spectroscopic and computational methods are recommended for characterizing this compound?
Q. Basic Characterization
Q. Advanced Techniques
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of imidazole rings) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- CoMSIA Models : Develop 3D-QSAR models to predict biological activity based on substituent electrostatic/hydrophobic fields .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Q. Basic Computational Approaches
Q. Advanced Methodologies
Q. Table 3: CoMSIA Model Predictions
| Derivative | Predicted pED₅₀ | Experimental pED₅₀ | Deviation |
|---|---|---|---|
| 2-Methoxy-5-nitro | 6.2 | 6.0 | 3.3% |
| 2-Ethoxy-5-nitro | 5.8 | 5.5 | 5.4% |
What are the critical considerations for ensuring reproducibility in synthetic and biological studies of this compound?
Q. Basic Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
